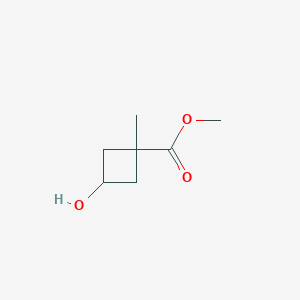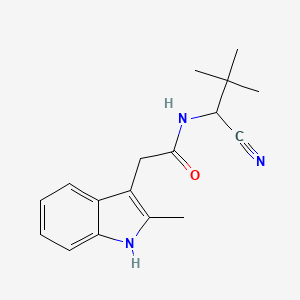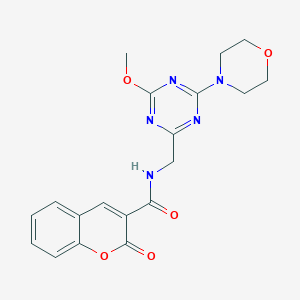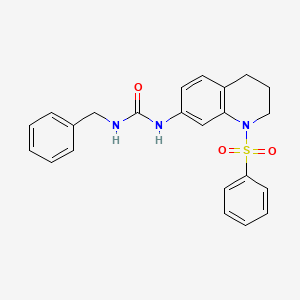
trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate: is a chemical compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol It is a cyclobutane derivative, characterized by a hydroxyl group and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 3-hydroxy-1-methylcyclobutanecarboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester . The reaction is typically carried out at elevated temperatures to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-1-methylcyclobutanecarboxylate or 3-carboxy-1-methylcyclobutanecarboxylate.
Reduction: Formation of 3-hydroxy-1-methylcyclobutanemethanol.
Substitution: Formation of 3-chloro-1-methylcyclobutanecarboxylate or 3-amino-1-methylcyclobutanecarboxylate.
Scientific Research Applications
trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester functional groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate: can be compared with other similar compounds, such as:
cis-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate: Differing in the spatial arrangement of the hydroxyl and methyl groups.
Methyl 3-hydroxycyclobutanecarboxylate: Lacking the additional methyl group on the cyclobutane ring.
Ethyl 3-hydroxy-1-methyl-cyclobutanecarboxylate: Having an ethyl ester instead of a methyl ester.
The unique structural features of This compound contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-7(6(9)10-2)3-5(8)4-7/h5,8H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLCCZPFOPDGLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,3-dimethoxy-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2963038.png)
![N-(3-acetylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2963039.png)
![N-cyclopentyl-2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide](/img/structure/B2963041.png)
![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B2963042.png)

![Methyl 2-amino-2-[3-(3-fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2963046.png)
![6-Bromo-2-[2-(3-bromophenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2963049.png)

![N-(2-pyridinylmethyl)-4-[({[3-(trifluoromethyl)phenyl]sulfonyl}amino)methyl]benzamide](/img/structure/B2963051.png)
![3-(4-Chlorophenyl)-N-[2-(3,4-diethoxyphenyl)ethyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine](/img/structure/B2963052.png)

![{4-[(2-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride](/img/new.no-structure.jpg)

![2-(2-{[(Tert-butoxy)carbonyl]amino}-1,3-thiazol-4-yl)-2,2-difluoroacetic acid](/img/structure/B2963061.png)
